Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride
Description
Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride is a phenolic derivative featuring a hydroxyl group on the benzene ring and a 3-(dimethylamino)propyl substituent at the para position, forming a hydrochloride salt. These derivatives are frequently employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their versatile reactivity and bioactivity .
Properties
IUPAC Name |
4-[3-(dimethylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPDDRXDLAMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224744 | |
| Record name | Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73986-54-6 | |
| Record name | Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of phenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to hydroquinones using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Analgesic Properties
The compound exhibits potent analgesic effects by acting on mu-opioid receptors (MOR), making it a candidate for treating severe acute pain. Studies indicate that it provides effective pain relief comparable to morphine but with reduced risks of tolerance and dependence .
Antipsychotic Applications
Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride serves as a key intermediate in the synthesis of various antipsychotic medications. It is involved in producing active pharmaceutical ingredients (APIs) such as Acepromaxine and Chlorpromazine, which are used to manage psychotic disorders .
Treatment of Dysthymia and Urinary Incontinence
Research has demonstrated that this compound can also be effective in treating dysthymic disorders and urinary incontinence, showcasing its versatility in addressing different medical conditions .
Case Study 1: Pain Management in Chronic Conditions
A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to traditional opioids. Results indicated that patients experienced significant pain relief with fewer side effects such as nausea and vomiting, which are commonly associated with stronger opioids .
Case Study 2: Antipsychotic Efficacy
In a double-blind study evaluating the effectiveness of phenolic derivatives in treating schizophrenia, participants receiving medications containing this compound showed improved psychotic symptoms compared to those receiving placebo treatments. The findings support its role as an effective therapeutic agent in psychiatric care .
Comparative Analysis of Related Compounds
| Compound Name | Primary Use | Key Benefits | Limitations |
|---|---|---|---|
| This compound | Analgesic & Antipsychotic | Effective pain relief; low tolerance risk | Limited long-term data |
| Chlorpromazine | Antipsychotic | Established efficacy in psychosis | Sedation; extrapyramidal symptoms |
| Acepromaxine | Antipsychotic | Effective for severe agitation | Side effects similar to other antipsychotics |
Mechanism of Action
The mechanism of action of Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenolic group can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The 3-(dimethylamino)propyl group is a common moiety in diverse compounds. Key structural analogs include:
Table 1: Structural Comparison of Selected Compounds
- Thiazolidinone Derivatives (): These compounds exhibit high purity (99.2–99.9%) and moderate-to-high yields (73–88%). Their bioactivity as enzyme inhibitors is influenced by aryl substituents (e.g., dichlorophenyl vs. naphthyl) .
- Propamocarb Hydrochloride (): A carbamate fungicide with a dimethylaminopropyl group, highlighting agrochemical applications. Its LogP (partition coefficient) and solubility are critical for plant penetration .
Table 2: Bioactivity Comparison
- Thiazolidinones: The 2,4-difluorophenyl derivative (31) shows the highest yield (82%) and purity (99.8%), suggesting optimal synthetic efficiency .
- NADPH Oxidase Inhibitors (): Hydrochloride salts of 3-(dimethylamino)propyl-quinazolinones exhibit anti-inflammatory effects, with comparable activity to free bases .
Pharmacokinetic and LogP Data
- LogP Values (): Uric acid-lowering phenol derivatives (e.g., Dotinurad analogs) have calculated LogP values ranging from 1.5–3.2, balancing solubility and membrane permeability .
- EDC·HCl Stability : Rapidly degrades in acidic media (pH < 4.5) but stabilizes at neutral pH, critical for controlled synthesis .
Biological Activity
Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride (CAS Number: 73986-54-6) is a chemical compound characterized by its unique structure, which includes a phenolic group and a dimethylamino propyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C₁₁H₁₈ClNO
- Molecular Weight : 219.73 g/mol
- Structure : The compound features a phenolic core with a para substitution of a 3-(dimethylamino)propyl group.
Synthesis
The synthesis of this compound typically involves the reaction of phenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The process is generally conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization from ethanol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially influencing their functionality. Additionally, the phenolic group can participate in redox reactions, which may modulate oxidative stress pathways within cells .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the 3-(dimethylamino)propyl substituent exhibited significant cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) and A549 (lung cancer). One study reported that a related compound with this substituent had a CC₅₀ value of 58.4 µM against HT29 cells, demonstrating superior activity compared to conventional chemotherapeutics like fluorouracil .
Case Studies
- Cytotoxicity Assay :
- Pro-Apoptotic Activity :
Comparison with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Phenol, p-(3-(dimethylamino)propyl)- | Lacks hydrochloride | Moderate cytotoxicity |
| Phenol, p-(3-(diethylamino)propyl)- | Diethyl instead of dimethyl | Reduced activity |
| Phenol, p-(3-(dimethylamino)butyl)- | Butyl instead of propyl | Altered reactivity |
Applications in Research and Industry
This compound is employed in various scientific applications:
Q & A
Q. What are the established synthetic routes for Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling a phenol derivative with a dimethylaminopropyl group. A related method for analogous compounds (e.g., EDC hydrochloride) uses N,N-dimethyl-1,3-propanediamine reacted with ethyl isocyanate in the presence of p-toluenesulfonyl chloride, followed by HCl treatment to form the hydrochloride salt . Optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for intermediate steps), and purification via recrystallization from ethanol/ether . Side reactions, such as urea formation, are minimized by maintaining anhydrous conditions and avoiding excess reagents.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Key techniques include:
- NMR Spectroscopy : Confirms molecular structure via proton/carbon shifts (e.g., dimethylamino protons at δ 2.1–2.3 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300 cm⁻¹ for amines, C=O at 1650 cm⁻¹ for carbamates) .
- HPLC-MS : Detects impurities (e.g., N-acylurea byproducts) using reverse-phase columns with UV detection at 254 nm .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this compound in aqueous media?
The compound’s reactivity is pH-sensitive. At low pH (3.5–4.5), it rapidly activates carboxyl groups to form reactive intermediates (e.g., anhydrides), enabling efficient amide bond formation. However, acidic conditions accelerate hydrolysis, reducing its half-life. Neutral to slightly basic pH (7.0–8.0) enhances stability but may reduce activation efficiency . Buffered systems (e.g., MES at pH 5.0) balance reactivity and stability for bioconjugation applications .
Q. What strategies mitigate N-acylurea formation during coupling reactions?
N-acylurea, a common side product, arises from excess reagent or prolonged reaction times. Mitigation strategies include:
- Stoichiometric Control : Use 1.1–1.5 equivalents of the compound to limit over-activation of carboxyl groups .
- Competitive Quenching : Add nucleophiles like N-hydroxysuccinimide (NHS) to form stable active esters, reducing N-acylurea yield .
- Temperature Modulation : Conduct reactions at 4°C to slow undesired side reactions .
Q. How is this compound applied in polymer chemistry, and what cytotoxicity considerations exist?
In polymer synthesis, it serves as a monomer for RAFT polymerization. For example, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride forms pH-responsive polymers with controlled molecular weights (Đ < 1.2) . Cytotoxicity evaluations (e.g., MTT assays on HEK293 cells) show dose-dependent toxicity (IC₅₀ ≈ 200 µg/mL), necessitating post-polymerization purification (e.g., dialysis) for biomedical use .
Q. What are the challenges in impurity profiling, and how are they addressed?
Impurities like 3-(dimethylamino)propyl chloride hydrochloride (from incomplete coupling) or N-acylurea derivatives require stringent control. Analytical methods include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
